1-Tert-butylpiperidin-3-amine;hydrochloride
CAS No.: 2243513-25-7
Cat. No.: VC5459594
Molecular Formula: C9H21ClN2
Molecular Weight: 192.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2243513-25-7 |
---|---|
Molecular Formula | C9H21ClN2 |
Molecular Weight | 192.73 |
IUPAC Name | 1-tert-butylpiperidin-3-amine;hydrochloride |
Standard InChI | InChI=1S/C9H20N2.ClH/c1-9(2,3)11-6-4-5-8(10)7-11;/h8H,4-7,10H2,1-3H3;1H |
Standard InChI Key | RKNJXPVXGLYPCH-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1CCCC(C1)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
1-Tert-butylpiperidin-3-amine hydrochloride has the molecular formula C₉H₂₁ClN₂ and a molecular weight of 192.73 g/mol . Its IUPAC name, 1-tert-butylpiperidin-3-amine hydrochloride, reflects the tert-butyl substituent at the piperidine ring’s 1-position and the amine group at the 3-position. The hydrochloride salt enhances solubility and stability, critical for handling and storage.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2243513-25-7 | |
Molecular Formula | C₉H₂₁ClN₂ | |
Molecular Weight | 192.73 g/mol | |
SMILES Notation | CC(C)(C)N1CCCC(C1)N.Cl | |
InChI Key | RKNJXPVXGLYPCH-UHFFFAOYSA-N |
Structural Analysis
The compound’s 3D conformation reveals a chair configuration for the piperidine ring, with the tert-butyl group occupying an equatorial position to minimize steric strain . The amine group participates in hydrogen bonding with the chloride ion, stabilizing the crystal lattice. Computational models predict a pKa of ~9.2 for the amine, making it moderately basic .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves N-alkylation of piperidin-3-amine with tert-butyl bromide, followed by hydrochloride salt formation. A catalyst-free hydroamination method, analogous to protocols for related piperidine derivatives, has been reported in aqueous media, offering environmental and cost benefits .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
N-alkylation | Piperidin-3-amine, tert-butyl bromide, K₂CO₃, DMF, 80°C | 75% | |
Salt formation | HCl (g), diethyl ether, 0°C | 90% |
Industrial Scalability
Large-scale production employs batch reactors with purification via recrystallization from ethanol/water mixtures. Major suppliers like Henan Chengfeng Pharmaceutical Co., Ltd. (China) and Eli Chemical (Canada) highlight its commercial viability, with annual production volumes exceeding 10 metric tons .
Pharmaceutical and Industrial Applications
Role in Drug Development
The compound serves as a key intermediate in synthesizing:
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Centhaquine: A haemodynamic agent under investigation for hypovolemic shock .
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Alogliptin analogs: Antidiabetic agents targeting dipeptidyl peptidase-IV (DPP-IV).
Table 3: Therapeutic Applications of Derivatives
Derivative | Target/Mechanism | Clinical Stage | Source |
---|---|---|---|
Centhaquine | α₂-Adrenergic receptor agonist | Phase III | |
DPP-IV inhibitors | Enzyme inhibition | Preclinical |
Non-Pharmaceutical Uses
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Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions.
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Agrochemicals: Intermediate in herbicides due to its stability under acidic conditions .
Supplier | Location | Purity Offered |
---|---|---|
Henan Chengfeng Pharma | China | 99% |
Roopa Industries Ltd. | India | 98.5% |
Karlan Research Products | USA | 99.9% |
Future Directions and Research Opportunities
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